3-cyclohexyl-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)propanamide
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Description
3-cyclohexyl-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)propanamide is a useful research compound. Its molecular formula is C21H33N3O3S and its molecular weight is 407.57. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of the compound “3-cyclohexyl-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)propanamide” is acetylcholinesterase (AChE) . AChE is an enzyme that is responsible for breaking down acetylcholine, a neurotransmitter that plays a crucial role in memory and cognition .
Mode of Action
The compound interacts with AChE by inhibiting its activity . This inhibition prevents the breakdown of acetylcholine, thereby increasing its availability in the synaptic cleft. The increased acetylcholine can then bind to more receptors on the post-synaptic neuron, enhancing cholinergic transmission .
Biochemical Pathways
The inhibition of AChE affects the cholinergic pathway, which is involved in numerous cognitive processes. By preventing the breakdown of acetylcholine, the compound enhances cholinergic neurotransmission, which could potentially improve cognitive function .
Result of Action
The result of the compound’s action is an increase in acetylcholine levels in the synaptic cleft, which enhances cholinergic neurotransmission . This could potentially lead to improvements in cognitive function, particularly in conditions characterized by cholinergic deficiency, such as Alzheimer’s disease .
Properties
IUPAC Name |
3-cyclohexyl-N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H33N3O3S/c25-21(12-11-19-7-3-1-4-8-19)22-13-18-28(26,27)24-16-14-23(15-17-24)20-9-5-2-6-10-20/h2,5-6,9-10,19H,1,3-4,7-8,11-18H2,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJVVEKYVJUNCAJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CCC(=O)NCCS(=O)(=O)N2CCN(CC2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H33N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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